molecular formula C10H17BrO3S B13315364 3-Bromo-4-(cyclohexyloxy)-1lambda6-thiolane-1,1-dione

3-Bromo-4-(cyclohexyloxy)-1lambda6-thiolane-1,1-dione

Cat. No.: B13315364
M. Wt: 297.21 g/mol
InChI Key: QTRKTGQRNQRBAE-UHFFFAOYSA-N
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Description

3-Bromo-4-(cyclohexyloxy)-1lambda6-thiolane-1,1-dione is an organic compound characterized by its unique molecular structure, which includes a bromine atom, a cyclohexyloxy group, and a thiolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as acetic acid and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-(cyclohexyloxy)-1lambda6-thiolane-1,1-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

3-Bromo-4-(cyclohexyloxy)-1lambda6-thiolane-1,1-dione has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Bromo-4-(cyclohexyloxy)-1lambda6-thiolane-1,1-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-4-(cyclohexyloxy)-1lambda6-thiolane-1,1-dione is unique due to its specific combination of functional groups and its thiolane ring structure.

Properties

Molecular Formula

C10H17BrO3S

Molecular Weight

297.21 g/mol

IUPAC Name

3-bromo-4-cyclohexyloxythiolane 1,1-dioxide

InChI

InChI=1S/C10H17BrO3S/c11-9-6-15(12,13)7-10(9)14-8-4-2-1-3-5-8/h8-10H,1-7H2

InChI Key

QTRKTGQRNQRBAE-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)OC2CS(=O)(=O)CC2Br

Origin of Product

United States

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